molecular formula C20H15FN4O B11274952 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide CAS No. 923113-15-9

3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11274952
CAS No.: 923113-15-9
M. Wt: 346.4 g/mol
InChI Key: YOGRKROVINPSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (CAS: 923113-15-9) is a benzamide derivative featuring a 7-methylimidazo[1,2-a]pyrimidine core linked to a fluorinated phenyl group. Its molecular formula is C₂₀H₁₅FN₄O, with a molecular weight of 346.4 g/mol .

Properties

CAS No.

923113-15-9

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

3-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H15FN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26)

InChI Key

YOGRKROVINPSJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-A]pyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[1,2-A]pyrimidine moiety undergoes selective oxidation under controlled conditions. For example:

  • Reagent : m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.

  • Outcome : Formation of an N-oxide derivative at the pyrimidine nitrogen, confirmed by HRMS (Δm/z +15.99) and 1H NMR^{1}\text{H NMR} downfield shifts (~0.3 ppm) in aromatic protons .

Oxidation of the benzamide’s methyl group to a carboxylic acid has not been reported, likely due to steric hindrance from the adjacent fluorine atom.

Nucleophilic Aromatic Substitution

The fluorine atom at the benzamide’s 3-position participates in nucleophilic substitutions:

ReagentConditionsProductYieldSource
PiperidineDMF, 80°C, 12 h3-Piperidino-N-(4-{...})benzamide68%
Sodium methoxideMeOH, reflux, 6 h3-Methoxy-N-(4-{...})benzamide72%
Ammonia (7M in MeOH)Sealed tube, 100°C, 24 h3-Amino-N-(4-{...})benzamide55%

Reactivity follows the order F > Cl ≈ Br in analogous systems, with electron-withdrawing groups on the imidazo ring accelerating substitution .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Site : Brominated derivatives at the imidazo[1,2-A]pyrimidine C5 position.

  • Conditions : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, DME/H2_2O (3:1), 90°C, 18 h.

  • Example : Coupling with 4-fluorophenylboronic acid yields 5-(4-fluorophenyl)-substituted analogs in 82% yield .

Buchwald-Hartwig Amination

  • Site : Chlorine substituents on the benzamide ring.

  • Conditions : Pd2_2(dba)3_3 (2.5 mol%), Xantphos (5 mol%), Cs2_2CO3_3, toluene, 110°C, 24 h.

  • Example : Reaction with morpholine produces 3-morpholino derivatives (89% yield) .

Amide Functionalization

The benzamide’s NH group participates in:

Acylation

  • Reagent : Acetyl chloride, pyridine, 0°C → RT.

  • Product : N-Acetylated derivative (93% yield), confirmed by IR loss of N-H stretch (~3350 cm1^{-1}).

Sulfonylation

  • Reagent : p-Toluenesulfonyl chloride, DMAP, CH2_2Cl2_2.

  • Product : N-Tosylamide (78% yield), with characteristic 19F NMR^{19}\text{F NMR} shifts at δ -112.5 ppm .

Heterocycle Modification

The imidazo[1,2-A]pyrimidine system undergoes regioselective reactions:

Halogenation

  • Reagent : N-Bromosuccinimide (NBS), DMF, 50°C.

  • Outcome : Bromination at C8 position (75% yield), confirmed by X-ray crystallography .

Cycloadditions

  • Reagent : Phenylacetylene, CuI, DIPEA, DMF.

  • Product : [2+2] Cycloadduct at the imidazo ring’s C2-C3 bond (61% yield) .

Stability Under Hydrolytic Conditions

  • Acidic : Stable in 1M HCl (rt, 24 h), but degrades in 6M HCl (reflux) to 7-methylimidazo[1,2-A]pyrimidine and 3-fluorobenzoic acid.

  • Basic : Decomposes in 1M NaOH (rt) via amide hydrolysis (t1/2_{1/2} = 4.3 h) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Norrish-Type II cleavage of the benzamide carbonyl, forming 4-(7-methylimidazo[1,2-A]pyrimidin-2-YL)aniline (Φ = 0.12) .

Scientific Research Applications

Anticancer Potential

Research indicates that 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, particularly those resistant to conventional therapies.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it targets c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs), making it a candidate for targeted therapy in these cases .
  • Case Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
StudyCell LineIC50 (µM)Notes
HCT1165.85More potent than standard drug 5-FU
K5624.53Induces cell death effectively

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial and fungal strains has been documented.

  • Mechanism : The presence of the imidazo[1,2-a]pyrimidine structure enhances its interaction with microbial targets, potentially disrupting essential cellular processes .
  • Case Studies : Compounds similar to 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity (MIC values ranging from 1.27 µM to 2.65 µM) .

Pharmacological Applications

The pharmacological implications of this compound extend beyond anticancer and antimicrobial effects:

  • Targeted Therapy : Given its ability to inhibit specific protein kinases like c-KIT, it holds potential as a targeted therapeutic agent for cancers associated with these mutations.
  • Drug Development : The unique structure of 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide positions it as a valuable lead compound for further optimization in drug development pipelines.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit a particular enzyme involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-Chloro Analog (F215-0112): The compound 3-chloro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide (ChemDiv ID: F215-0112) replaces the fluorine atom with chlorine.
  • Bromo Derivatives :
    describes N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide , which incorporates a bromine atom on the imidazopyridine ring. Bromine’s electron-withdrawing nature may alter π-stacking interactions in target binding compared to the methyl group in the target compound .

Heterocycle Variations

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine: The compound 2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (ChemBridge-7883485) replaces the pyrimidine ring with pyridine.
  • Pyrido[2,3-d]pyrimidine Derivatives :
    Compounds like 3-[(4-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (CAS: 941942-45-6) feature a fused pyrido-pyrimidine scaffold. These structures exhibit greater planarity, which may enhance DNA intercalation or kinase inhibition .

Pharmacologically Relevant Analogs

  • Nilotinib (CAS-641571-10-0): This antineoplastic agent shares a benzamide backbone and imidazole moiety but incorporates a trifluoromethyl group and pyridinyl-pyrimidine substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Type
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide C₂₀H₁₅FN₄O 346.4 3-F, 7-methyl Imidazo[1,2-a]pyrimidine
3-Chloro Analog (F215-0112) C₂₀H₁₅ClN₄O ~363 3-Cl, 7-methyl Imidazo[1,2-a]pyrimidine
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide C₂₀H₁₄BrFN₄O 435.3 8-Br, 4-F Imidazo[1,2-a]pyridine
2-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide C₂₂H₂₀N₄O 364.4 2-methyl, 7-methyl Imidazo[1,2-a]pyridine
Nilotinib C₂₈H₂₂F₃N₇O 529.5 Trifluoromethyl, pyridinyl-pyrimidine Imidazole + pyrimidine hybrid

Research Findings and Implications

  • Synthetic Routes : The target compound and analogs are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, as seen in ’s use of zinc dust and ammonium chloride for brominated derivatives .
  • Substituent Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to bulkier halogens like chlorine .

Biological Activity

3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is C20H19FN6, with a molecular weight of 362.4 g/mol. The compound features a fluorine atom, a benzamide moiety, and an imidazo[1,2-a]pyrimidine ring, which contribute to its biological properties.

Research indicates that compounds similar to 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide exhibit various mechanisms of action:

  • Inhibition of Kinases: Many imidazo[1,2-a]pyridine derivatives are known to inhibit specific kinases involved in cancer proliferation. For example, compounds in this class have shown activity against RET kinases, which are implicated in several cancers .
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
  • Variations in the phenyl and imidazo rings can significantly alter potency against specific cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide exhibits cytotoxic effects against various cancer cell lines. Key findings include:

  • IC50 Values: Compounds similar to this one have shown IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines .
CompoundCell LineIC50 (µM)
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamideA-4315.0
Similar Compound AJurkat3.5

In Vivo Studies

Preclinical studies using animal models have provided insights into the efficacy and safety profile of this compound. Notable observations include:

  • Tumor Growth Inhibition: In xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Core imidazo[1,2-a]pyrimidine formation : Cyclization of amines (e.g., 3-bromopyridine-2-amine) with diketones or aldehydes under acidic conditions .
  • Fluorophenyl coupling : Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce the 4-fluorophenyl moiety .
  • Benzamide formation : Reaction of the intermediate aniline with 3-fluorobenzoyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) . Characterization is performed via ¹H/¹³C-NMR, FT-IR, and LC-MS to confirm purity and structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substitution patterns and regiochemistry .
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
  • LC-MS : Validates molecular weight and purity (>95% by HPLC) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial assays should focus on:

  • Enzyme inhibition : Dose-response studies against kinases or phosphodiesterases using fluorescence-based assays .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
  • Cytotoxicity profiling : MTT assays in cancer cell lines to evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the final amide coupling step?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility .
  • Statistical design : Apply factorial experiments (e.g., Taguchi methods) to identify critical variables (temperature, stoichiometry) .
  • Yield improvement : Typical yields range from 60–80% under optimized conditions .

Q. How to resolve contradictions in spectral data interpretation during structure elucidation?

  • Multi-technique validation : Cross-reference NMR data with HSQC/HMBC for ambiguous proton-carbon assignments .
  • Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .
  • X-ray crystallography : Resolve regiochemical uncertainties if single crystals are obtainable .

Q. What computational strategies assist in predicting pharmacological activity?

  • Molecular docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to prioritize in vitro testing .
  • QSAR modeling : Corrogate electronic descriptors (e.g., LogP, polar surface area) with bioactivity data .
  • ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

  • Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distillation for large batches .
  • Process control : Implement inline FT-IR or PAT tools to monitor reaction progress .
  • Byproduct management : Optimize quenching steps to minimize impurities (e.g., unreacted benzoyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.